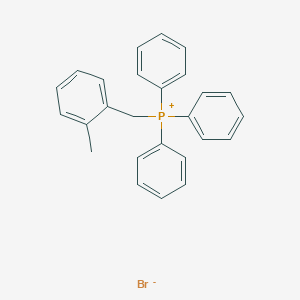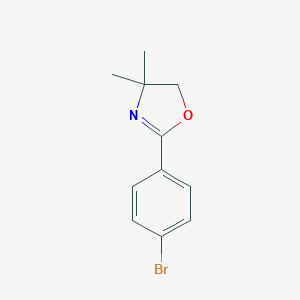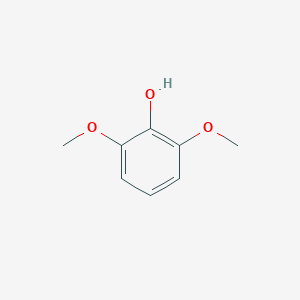
1,2-Di-6,9-hexacosadienoylphosphatidylcholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as esters, phosphates, and quaternary ammonium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multi-step organic synthesis. The process may include:
Esterification: The formation of ester bonds between hexacosa-6,9-dienoic acid and a suitable alcohol.
Phosphorylation: Introduction of the phosphate group through a reaction with a phosphorylating agent.
Quaternization: Formation of the quaternary ammonium group by reacting a tertiary amine with an alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the unsaturated bonds in the hexacosa-6,9-dienoyl groups.
Reduction: Reduction reactions could target the ester or phosphate groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be studied for its interactions with biological membranes or its potential as a drug delivery agent.
Medicine
In medicine, the compound could be investigated for its therapeutic properties, such as antimicrobial or anticancer activity.
Industry
Industrially, it might find applications in the production of specialty chemicals or as an additive in formulations.
Mechanism of Action
The mechanism of action of [(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or cell membranes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- [(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(dimethylammonium)ethyl phosphate
- [(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(ethylammonium)ethyl phosphate
Uniqueness
[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
117994-73-7 |
|---|---|
Molecular Formula |
C60H112NO8P |
Molecular Weight |
1006.5 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C60H112NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-59(62)66-56-58(57-68-70(64,65)67-55-54-61(3,4)5)69-60(63)53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36-39,42-45,58H,6-35,40-41,46-57H2,1-5H3/b38-36+,39-37+,44-42+,45-43+/t58-/m1/s1 |
InChI Key |
HTIOLJIYGLMFRC-BDRZZDKZSA-N |
SMILES |
CCCCCCCCCCCCCCCCC=CCC=CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCCCCCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C/C/C=C/CCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C/C/C=C/CCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CCC=CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCCCCCCCCCCCCCCCC |
Synonyms |
1,2-di-6,9-hexacosadienoylphosphatidylcholine 1,2-HCDPC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)

